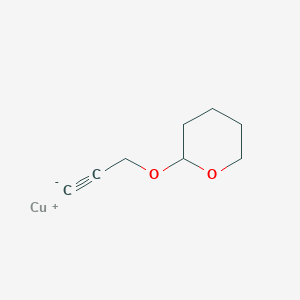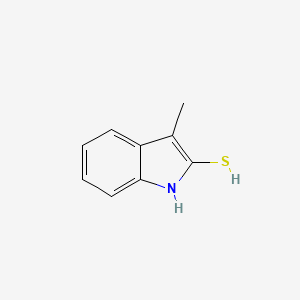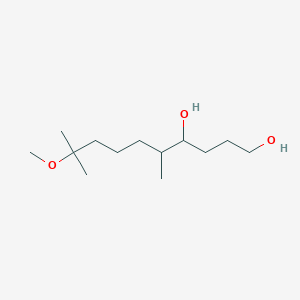
9-Methoxy-5,9-dimethyldecane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-5,9-dimethyldecane-1,4-diol is an organic compound with the molecular formula C13H28O3. It is a branched hydrocarbon with two hydroxyl groups and a methoxy group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-5,9-dimethyldecane-1,4-diol typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-5,9-dimethyldecane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as ketones, aldehydes, alkanes, and substituted hydrocarbons .
Applications De Recherche Scientifique
9-Methoxy-5,9-dimethyldecane-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 9-Methoxy-5,9-dimethyldecane-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. These interactions can lead to the modulation of biological pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Decanediol: Similar structure but lacks the methoxy group.
9-Methoxy-5,9-dimethyldecan-1-ol: Similar but with only one hydroxyl group.
5,9-Dimethyldecane-1,4-diol: Lacks the methoxy group.
Uniqueness
9-Methoxy-5,9-dimethyldecane-1,4-diol is unique due to the presence of both methoxy and hydroxyl groups, which enhance its reactivity and versatility in various applications. This combination of functional groups allows for a broader range of chemical modifications and interactions compared to its similar compounds .
Propriétés
Numéro CAS |
61099-54-5 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
9-methoxy-5,9-dimethyldecane-1,4-diol |
InChI |
InChI=1S/C13H28O3/c1-11(12(15)8-6-10-14)7-5-9-13(2,3)16-4/h11-12,14-15H,5-10H2,1-4H3 |
Clé InChI |
XXBUWJVRHVADFG-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(C)(C)OC)C(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

phosphanium bromide](/img/structure/B14589230.png)
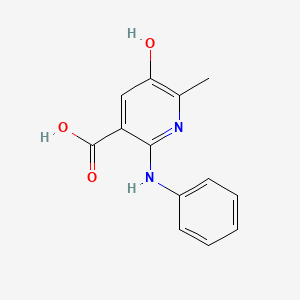

![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
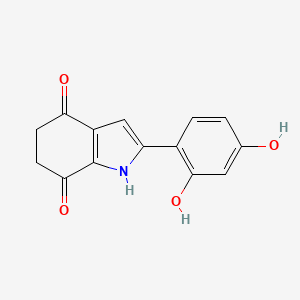
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
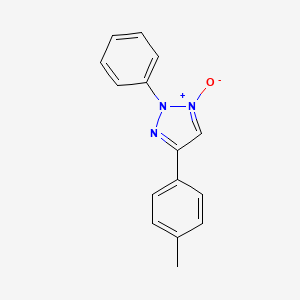
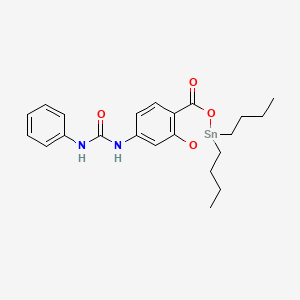
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)
